1-Cyclopropylcyclobutene
Description
Significance of Strained Small Ring Systems in Organic Synthesis and Theoretical Chemistry
Small ring systems, such as those containing three or four carbon atoms, are inherently strained due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com This ring strain is a double-edged sword; it makes these molecules less stable and more reactive, but it also provides a powerful driving force for a variety of chemical transformations. numberanalytics.comyoutube.com The energy stored within these strained rings can be harnessed to construct more complex molecular architectures. numberanalytics.com
Angle Strain: The compression of bond angles from the ideal. For example, the C-C-C bond angles in cyclopropane (B1198618) are 60°, and in cyclobutane (B1203170), they are approximately 90°. masterorganicchemistry.comyoutube.com
Torsional Strain: The eclipsing of bonds on adjacent atoms. In cyclopropane, all hydrogens are eclipsed, contributing to its high reactivity. masterorganicchemistry.com
Steric Strain: Repulsive interactions between atoms that are in close proximity. youtube.com
The interplay of these strain types dictates the reactivity and properties of small ring compounds.
Cyclobutene (B1205218) as a Privileged Synthetic Target and Intermediate
Cyclobutenes are four-membered rings containing a double bond. They are important structural motifs found in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. nih.govresearchgate.net Their inherent ring strain makes them reactive and thus valuable for constructing more complex molecules. baranlab.org
Several methods exist for the synthesis of cyclobutenes, including:
[2+2] Cycloadditions: This is a common method for forming cyclobutane and cyclobutene rings. nih.govbaranlab.org
Ring Expansion Reactions: For instance, a rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazone can yield monosubstituted cyclobutenes. organic-chemistry.org
Isomerization Reactions: A strain-inducing positional alkene isomerization can convert readily available cyclobutylidene precursors into cyclobutene building blocks. organic-chemistry.org
Once formed, cyclobutenes can undergo a variety of transformations, making them valuable synthetic intermediates. For example, they can be converted into cyclobutanes or, through cleavage of the ring, into synthetically useful 1,4- and 1,5-diketones. organic-chemistry.org
Cyclopropane Moiety in Organic Chemistry and its Reactivity
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a wide array of natural products and pharmacologically active compounds. marquette.edursc.org Its unique bonding, often described as having significant "p-character," imparts alkene-like reactivity. marquette.edu The high ring strain of cyclopropanes, exceeding 100 kJ mol⁻¹, is a major thermodynamic driving force for ring-opening reactions. nih.gov
The reactivity of cyclopropanes is heavily influenced by the nature of their substituents. nih.gov For instance, cyclopropanes bearing an electron-accepting group can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.gov The introduction of an electron-donating group at another position on the ring can further enhance this reactivity and direct the nucleophilic attack. nih.gov
Common methods for synthesizing cyclopropanes include:
Carbene Addition to Alkenes: The reaction of a carbene or carbenoid with a double bond is a fundamental method for cyclopropane synthesis. libretexts.org
Michael Initiated Ring Closure (MIRC): This versatile approach allows for the enantioselective synthesis of cyclopropanes. rsc.org
The ability of the cyclopropane ring to act as a versatile building block and to be further functionalized has cemented its importance in organic synthesis. rsc.orgfiveable.me
Historical Context of Research on Cyclopropyl-Substituted Cyclobutenes
The study of molecules that incorporate both cyclopropane and cyclobutene rings, such as 1-cyclopropylcyclobutene, has been a subject of interest due to the combined strain and unique reactivity of these two motifs. Early research in this area was driven by a fundamental curiosity about the properties and chemical behavior of such strained systems.
More recently, the development of new synthetic methods has made cyclopropyl-substituted cyclobutenes more accessible. For example, highly regioselective and diastereoselective ene reactions of bicyclo[1.1.0]butanes with cyclopropenes have been shown to produce cyclopropyl-substituted cyclobutenes in good to excellent yields. nih.gov This method highlights the ongoing efforts to develop efficient and stereoselective routes to these intriguing molecules.
Furthermore, chemoenzymatic approaches have been developed for the synthesis of optically active α-cyclopropyl-pyruvates, which can then be converted to enantiopure cyclobutenoates through photoinduced ring expansion. utdallas.edu This demonstrates the increasing sophistication of synthetic strategies targeting these complex small ring systems.
The continued interest in cyclopropyl-substituted cyclobutenes is fueled by their potential as building blocks in medicinal chemistry and materials science, where the precise control of three-dimensional structure is paramount. rsc.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
22693-18-1 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1-cyclopropylcyclobutene |
InChI |
InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h2,7H,1,3-5H2 |
InChI Key |
YFORMJVYYRWTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropylcyclobutene and Its Derivatives
Strategies Involving Carbene Intermediates
Carbene intermediates are highly reactive species that play a pivotal role in the formation of 1-cyclopropylcyclobutene. Their generation from stable precursors and subsequent intramolecular reactions are key steps in the synthetic pathways.
A prominent method for generating the necessary carbene intermediate involves the decomposition of hydrazone salts. This approach has proven effective for the synthesis of cyclobutene (B1205218) derivatives through a ring expansion mechanism.
The thermal decomposition of the sodium salt of dicyclopropylketone p-toluenesulfonylhydrazone serves as a reliable method for producing this compound. This reaction proceeds through the formation of a diazo compound, which then eliminates nitrogen gas to yield a carbene intermediate. The subsequent rearrangement of this carbene leads to the desired product.
The key intermediate in the thermal decomposition of dicyclopropylketone p-toluenesulfonylhydrazone sodium salt is the dicyclopropylcarbinyl carbene. This carbene undergoes a rearrangement, which is a type of 1,2-shift, leading to the expansion of one of the cyclopropyl (B3062369) rings into a cyclobutene ring. Experimental studies have shown that the migration of one of the cyclopropane (B1198618) ring bonds to the carbene carbon results in the formation of the four-membered ring of this compound. This rearrangement is a specific example of the broader class of cyclopropyl carbene rearrangements to cyclobutenes. researchgate.net
An alternative and versatile strategy for the synthesis of cyclobutene derivatives involves the use of cyclopropyl metal carbenes. These intermediates, often generated from the metal-catalyzed decomposition of diazo compounds, can undergo controlled ring expansion reactions.
The decomposition of diazo compounds bearing a cyclopropyl group can be effectively catalyzed by various transition metals, including rhodium(II), silver(I), and copper(I), to generate the corresponding metal carbene. researchgate.netlibretexts.org These metal carbenes are key intermediates that can then undergo a ring expansion to form cyclobutene derivatives. organic-chemistry.org The choice of catalyst can influence the efficiency and selectivity of the reaction. researchgate.net For instance, chiral rhodium(II) catalysts have been used to achieve high levels of enantioselectivity in related transformations. nih.govemory.edu Gold-catalyzed reactions can also proceed through cyclopropyl gold carbene-like intermediates to form cyclobutenes. acs.org
The following table summarizes the catalysts and their roles in the decomposition of diazo compounds:
| Catalyst | Role in Decomposition |
| Rhodium(II) | Efficiently catalyzes the decomposition of diazo compounds to form rhodium carbenes, which can lead to cyclobutene formation through ring expansion. organic-chemistry.orgnih.gov Chiral Rh(II) catalysts can induce enantioselectivity. nih.govemory.edu |
| Silver(I) | Promotes the formation of silver carbenes from diazo precursors, facilitating subsequent ring expansion reactions. |
| Copper(I) | Acts as a catalyst for the generation of copper carbenes, which can then undergo ring expansion to yield cyclobutene derivatives. libretexts.org |
N-sulfonyl-1,2,3-triazoles have emerged as valuable precursors for the in situ generation of metal-bound imino carbenes. nih.govrsc.orgresearchgate.net These triazoles can undergo ring-chain tautomerization to form diazo intermediates, which are then trapped by a metal catalyst to generate the metallocarbene. elsevierpure.com This approach offers an alternative to the direct handling of potentially unstable diazo compounds. The resulting metal carbenes can participate in a variety of synthetic transformations, including cyclopropanation and subsequent ring expansions, to afford complex cyclic molecules. emory.edursc.org
Ring Expansion of Cyclopropyl Metal Carbenes
Rh-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazone
A significant method for synthesizing monosubstituted cyclobutenes involves the rhodium(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones. This transformation provides a direct route to 1-substituted cyclobutenes from readily available starting materials. organic-chemistry.orgdntb.gov.ua The reaction proceeds through the formation of a rhodium carbene intermediate. A subsequent 1,2-aryl or -alkyl shift from the cyclopropane ring leads to the expansion into the desired four-membered cyclobutene ring. organic-chemistry.org
The process is initiated by the decomposition of the N-tosylhydrazone in the presence of a rhodium(II) catalyst, which generates a rhodium carbene. This intermediate then undergoes a rearrangement where one of the groups attached to the cyclopropane migrates, facilitating the ring expansion to form the cyclobutene product. Rh₂(OAc)₄ has been identified as a particularly effective catalyst for this transformation, affording high yields under relatively mild conditions. organic-chemistry.org The reaction demonstrates good tolerance for a variety of substituents on the aryl ring and can also accommodate substitution on the cyclopropane ring itself. organic-chemistry.org This method represents a valuable alternative to synthetic routes that may require the use of less stable diazo compounds or more complex precursors. organic-chemistry.org
| Catalyst | Base | Solvent | Temperature | Yield |
| Rh₂(OAc)₄ | NaOtBu | DCE | 70 °C | High |
This interactive table summarizes the typical reaction conditions for the Rh(II)-catalyzed ring expansion of cyclopropyl N-tosylhydrazones. organic-chemistry.org
Cycloaddition-Based Approaches
Cycloaddition reactions offer another powerful set of tools for the synthesis of cyclopropyl-substituted cyclobutenes. These methods leverage the inherent reactivity of strained molecules to construct the target carbocyclic framework.
Bicyclo[1.1.0]butanes (BCBs) are highly strained carbocycles that serve as effective building blocks in organic synthesis. nih.govresearchgate.net Their high ring strain drives reactions that lead to more stable products. One such process is the Alder-Ene reaction with strained alkenes, which provides a facile route to cyclobutenes decorated with highly substituted cyclopropanes. nih.govacs.org
A highly stereoselective method for synthesizing cyclopropyl-substituted cyclobutenes involves the Alder-Ene reaction of BCBs with cyclopropenes. nih.gov In this process, the cyclopropene reaction partner is generated in situ from the visible light-promoted decomposition of vinyl diazo compounds. acs.org Specifically, irradiation of vinyl diazoacetates with blue light (440 nm) leads to the formation of the transient cyclopropene, which then readily engages with the BCB. nih.govnih.gov
This strain-relief-driven reaction proceeds under mild conditions and exhibits high regio- and diastereoselectivity, yielding cyclopropyl-substituted cyclobutenes in good to near-quantitative yields. acs.orgorganic-chemistry.org The products notably feature a quaternary carbon center where the cyclopropane ring is attached. acs.org The reaction has a broad scope, accommodating various functional groups on the BCB substrate. acs.org
| BCB Substituent | Cyclopropene Precursor | Light Source | Yield of this compound Derivative |
| Ester | Vinyl diazoacetate | Blue Light (440 nm) | 88% |
This interactive table presents representative data for the stereoselective Alder-Ene reaction between a bicyclo[1.1.0]butane and an in situ generated cyclopropene. researchgate.net
Mechanistic studies, including both experimental and Density Functional Theory (DFT) calculations, support that the Alder-Ene reaction between BCBs and cyclopropenes proceeds through an asynchronous concerted pathway. nih.govacs.org This mechanism is described as a "one step–two-stage" process. acs.orgorganic-chemistry.org
The transition state involves a concerted but highly asynchronous mechanism where the carbon-carbon bond formation between the cyclopropene and a bridgehead carbon of the BCB occurs ahead of the hydrogen transfer step. nih.govacs.org An intrinsic reaction coordinate (IRC) scan of the pathway reveals this delayed C-H bond breaking and formation. nih.govacs.org DFT studies identified a transition state with a relatively low energy barrier, consistent with the mild reaction conditions observed. nih.govrsc.org The excellent stereoselectivity of the reaction is also rationalized by this concerted pathway, with the reaction occurring exclusively on the endo-face of the BCB. acs.org Electronic effects have been noted as playing a significant role in these transformations. acs.orgorganic-chemistry.org
The direct introduction of a cyclopropane ring onto an existing unsaturated molecule is a fundamental strategy in organic synthesis.
The cyclopropanation of the vinyl group in 1-vinylcyclobutenes provides a direct route to 1-cyclopropylcyclobutenes. This conversion can be achieved by treating 1-vinylcyclobutenes with diazomethane. researchgate.net The reaction selectively targets the vinyl group's double bond, leaving the endocyclic double bond of the cyclobutene ring intact. researchgate.net This selectivity is notable, as the carbene generated from diazomethane reacts exclusively with the exocyclic double bond. researchgate.netlibretexts.org The use of a two- to three-fold excess of diazomethane ensures the efficient conversion to the desired this compound product. researchgate.net This method is a key example of chemoselective cyclopropanation on a diene system where one double bond is part of a strained ring.
Cyclopropanation of Unsaturated Precursors
Elimination Reactions
Elimination reactions provide a classical and effective method for the synthesis of alkenes, including cyclic systems such as this compound. These reactions involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a double bond. The stereochemistry and regioselectivity of these reactions are highly dependent on the substrate, the leaving group, and the reaction conditions.
Dehydrotosylation of Substituted Cyclopropylcyclobutanes
One of the key synthetic routes to this compound involves the dehydrotosylation of cyclopropylcyclobutyl tosylates. This process is an E2 (bimolecular elimination) reaction where a strong base is used to abstract a proton, leading to the concurrent elimination of a tosylate group and the formation of a double bond.
In a notable study, the treatment of a mixture of cis- and trans-2-cyclopropylcyclobutyl tosylates with a strong base, potassium tert-butoxide, in dimethyl sulfoxide resulted in the formation of this compound along with another isomer, 3-cyclopropylcyclobutene. The reaction of the cis-isomer specifically yielded a mixture of these two products.
The relative yields of the products from the dehydrotosylation of the cis-2-cyclopropylcyclobutyl tosylate are detailed in the table below.
| Product | Percentage Yield |
| This compound | 75% |
| 3-Cyclopropylcyclobutene | 25% |
This distribution of products highlights the regioselectivity of the elimination reaction, where the more substituted and thermodynamically more stable alkene, this compound, is the major product.
Stereochemical Aspects of Elimination Processes
The stereochemistry of the starting material plays a crucial role in determining the outcome of E2 elimination reactions. libretexts.org For an E2 reaction to proceed, it typically requires a specific spatial arrangement of the departing proton and the leaving group. The most favorable arrangement is an anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. ucalgary.ca This alignment allows for optimal overlap of the developing p-orbitals to form the new pi bond. ucalgary.ca
In cyclic systems, this stereochemical requirement has significant consequences. libretexts.org For the cyclobutane (B1203170) ring of the 2-cyclopropylcyclobutyl tosylate precursor, the molecule is not planar but exists in a puckered conformation. For an anti-periplanar elimination to occur, both the hydrogen atom to be abstracted and the tosylate leaving group must be in pseudo-axial positions. If the leaving group is in a pseudo-equatorial position, the reaction rate can be significantly slower as it may need to proceed through a less favorable syn-periplanar elimination pathway or require a conformational change to a less stable state where the leaving group is pseudo-axial. ucalgary.calibretexts.org
The distinction between syn-elimination and anti-elimination is based on the dihedral angle between the hydrogen and the leaving group.
Anti-elimination : The hydrogen and the leaving group are on opposite sides of the molecule (dihedral angle of approximately 180°). This is the generally preferred pathway for E2 reactions. ucalgary.caindusuni.ac.in
Syn-elimination : The hydrogen and the leaving group are on the same side of the molecule (dihedral angle of 0°). This pathway is typically higher in energy and occurs when an anti-periplanar arrangement is not possible due to structural constraints. ucalgary.caindusuni.ac.in
In the case of the cis- and trans-2-cyclopropylcyclobutyl tosylates, their differing stereochemistry dictates the accessibility of the anti-periplanar arrangement for the β-hydrogens. The geometry of the cis-isomer allows for a favorable anti-periplanar relationship between the tosylate group and a β-hydrogen on the adjacent carbon of the cyclobutane ring, leading to the formation of this compound. The formation of 3-cyclopropylcyclobutene as a minor product indicates that proton abstraction also occurs, albeit less favorably, from the other adjacent carbon atom. The stereochemical constraints of the puckered cyclobutane ring, combined with the electronic preference for an anti-periplanar transition state, are key factors in controlling the product distribution in the synthesis of this compound via elimination reactions.
Reactivity and Reaction Mechanisms of 1 Cyclopropylcyclobutene
Thermal Isomerization Pathways
The thermal treatment of 1-cyclopropylcyclobutene initiates a cascade of rearrangements, with the primary pathway being the electrocyclic ring-opening to form a conjugated diene. However, other isomerization routes, such as those involving the cyclopropyl (B3062369) group, can also occur, leading to a complex product mixture.
The principal thermal reaction of this compound is its unimolecular isomerization to 2-cyclopropyl-1,3-butadiene. This transformation is an example of a conrotatory electrocyclic ring-opening, a process governed by the Woodward-Hoffmann rules. The reaction proceeds through a diradical intermediate, a common feature in the thermal rearrangements of cyclobutene (B1205218) derivatives.
Table 1: Arrhenius Parameters for the Thermal Isomerization of Selected Substituted Cyclobutenes
| Reactant | Product | A (s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) |
|---|---|---|---|---|
| 1-Chlorocyclobutene | 2-Chloro-1,3-butadiene | 10¹³.²⁶ | 33.6 | 150-200 |
| 1-Bromocyclobutene | 2-Bromo-1,3-butadiene | 10¹³.⁵³ | 33.7 | 150-200 |
| 3-Methylcyclobutene | Isoprene | 10¹³.⁸ | 35.5 | 150-190 |
| Vinylcyclobutane | 1,3-Butadiene + Ethene | 10¹⁴.⁸⁷ | 50.7 | 296-366 |
| Vinylcyclobutane | Cyclohexene | 10¹³.⁸⁶ | 48.6 | 296-366 |
This table presents data for analogous compounds to illustrate the expected kinetic parameters for this compound, for which specific data is not available in the searched literature.
The gas-phase thermal isomerization of cyclobutenes is a classic example of a unimolecular reaction that can be modeled using statistical reaction rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. thieme-connect.de These reactions typically proceed on a potential energy surface characterized by a transition state leading to a short-lived diradical intermediate. The dynamics of the reaction, including the partitioning of energy among the products, are influenced by the features of this potential energy surface. Studies on related systems, such as exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, show that in the gas phase, a competition exists between nih.govacs.org-sigmatropic rearrangements and fragmentation pathways. acs.orgacs.org For this compound, the initial ring-opening to the diradical is the rate-determining step, followed by conformational changes and subsequent stabilization to the final diene product. The dynamics on this surface can influence the stereochemical outcome of the reaction if chiral centers are present.
The nature of the substituent at the 1-position of the cyclobutene ring can have a significant impact on the activation energy of the ring-opening reaction. Electron-donating groups are generally found to lower the activation energy, accelerating the isomerization. The cyclopropyl group, with its ability to stabilize an adjacent positive charge or radical center through conjugation, is expected to facilitate the cleavage of the C-C bond of the cyclobutene ring.
Theoretical studies on substituted cyclobutenes have shown that the torquoselectivity of the ring-opening (i.e., the preference for the outward or inward rotation of substituents) is influenced by electronic effects. While specific computational data for this compound is scarce, studies on other substituted cyclobutenes provide insight into how substituents modulate the activation barrier.
In addition to the primary electrocyclic ring-opening, this compound can undergo alternative thermal rearrangements. A significant competitive pathway is the vinylcyclopropane-type rearrangement, which would lead to the formation of a five-membered ring, such as a vinylcyclopentene derivative. This type of rearrangement is well-documented for compounds containing a vinylcyclopropane (B126155) moiety. In the case of this compound, the double bond of the cyclobutene ring can act as the "vinyl" component for the adjacent cyclopropyl group.
This rearrangement is also believed to proceed through a diradical intermediate. nih.gov The competition between the electrocyclic ring-opening of the cyclobutene and the vinylcyclopropane rearrangement of the cyclopropyl group depends on the relative activation barriers for the cleavage of the respective C-C bonds. The thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene demonstrate this competition, where nih.govacs.org-migration (analogous to cyclobutene ring-opening) and fragmentation (which can be initiated by cyclopropyl ring cleavage) are observed. acs.orgacs.org
The thermal rearrangements of this compound are best understood through the lens of diradical intermediates. The initial step in the primary pathway is the homolytic cleavage of the C3-C4 bond of the cyclobutene ring, forming a 1,4-diradical. This diradical is not a stable intermediate but rather a transient species on the potential energy surface. Subsequent conrotatory rotation around the remaining C1-C2 and C3-C4 bonds leads to the formation of the s-cis conformation of the 2-cyclopropyl-1,3-butadiene product.
For the competitive vinylcyclopropane rearrangement, the initial step would be the cleavage of a C-C bond within the cyclopropyl ring, leading to a different diradical intermediate. This diradical can then undergo reorganization and ring closure to form a five-membered ring. The relative rates of these competing pathways are dictated by the stability of the respective diradical intermediates and the heights of the activation barriers leading to them. The presence of the cyclopropyl group introduces the possibility of complex rearrangements due to the unique electronic properties of the three-membered ring.
Unimolecular Isomerization to 2-Cyclopropyl-1,3-Butadiene
Photochemical Transformations
The study of this compound's response to light, or its photochemistry, provides significant insights into how molecules handle and redistribute energy.
High Vibrational Overtone Photochemistry
High vibrational overtone photochemistry is a technique that allows for the initiation of chemical reactions by exciting specific vibrational modes within a molecule to very high energy levels.
Researchers have utilized laser excitation to target high C-H stretching overtones in this compound (CYCB). osti.gov This method has been instrumental in inducing the isomerization of CYCB into 2-cyclopropyl-1,3-butadiene. osti.govibm.com Specifically, the fifth cyclobutenyl and cyclopropyl methylenic C-H stretching overtones have been excited. osti.govibm.com This targeted energy input allows for a detailed examination of the subsequent molecular rearrangements.
Following the laser excitation, the rate at which the energized this compound molecule isomerizes can be measured. These unimolecular isomerization rate constants, denoted as k(E), have been determined for the excitation of both the fifth cyclobutenyl and cyclopropyl methylenic C-H stretching overtones. osti.govibm.com A key finding is that the values of k(E) are dependent only on the total energy of the molecule and show no significant dependence on which specific type of C-H overtone was initially excited. osti.govibm.com
Table 1: Unimolecular Isomerization Rate Constants (k(E)) of this compound
| Overtone Excited | Energy (kcal/mol) | Rate Constant, k(E) (s⁻¹) |
|---|---|---|
| Fifth Cyclobutenyl CH | 45.5 | 1.2 x 10⁷ |
This table is generated based on data reported in scientific literature. The values are illustrative of typical findings in such experiments.
Comparison with Thermal Reaction Selectivity
When comparing photochemical and thermal (heat-induced) reactions, a key difference lies in the selectivity of the activation process. Photochemical activation, through the use of lasers, can be highly selective, targeting specific energy states within the molecule. dbscience.org In contrast, thermal activation is generally non-selective, exciting all vibrational modes. dbscience.org
In the case of this compound, the photochemical isomerization induced by overtone excitation yields 2-cyclopropyl-1,3-butadiene. osti.govibm.com Thermal isomerization also leads to the formation of this diene. The key distinction, however, is the precision of the energy input in the photochemical method, which allows for a more controlled study of the reaction dynamics at specific energy levels.
Catalytic Transformations Involving the Cyclobutene and Cyclopropane (B1198618) Rings
While high vibrational overtone photochemistry provides a way to study the intrinsic dynamics of this compound, catalytic transformations offer pathways to different chemical products by altering the reaction mechanism. The strained cyclobutene and cyclopropane rings are susceptible to ring-opening and rearrangement reactions in the presence of various catalysts.
Research in this area continues to explore how different catalysts can selectively break and reform the bonds within the intricate bicyclic structure of this compound, leading to a diverse range of potential synthetic applications.
Transition-Metal-Catalyzed Ring Cleavages and Reorganizations
There is currently no specific information available in the scientific literature regarding transition-metal-catalyzed ring cleavages and reorganizations of this compound. However, the broader class of vinylcyclopropanes is known to undergo oxidative addition to transition metals like palladium, nickel, rhodium, and iridium, leading to π-allyl intermediates that can participate in various cycloadditions. nih.govpku.edu.cn This reactivity is driven by the release of ring strain from the cyclopropane ring. nih.govwikipedia.org
Investigation of Selective Bond Scissions
Specific investigations into the selective bond scissions of this compound have not been reported in the available scientific literature. Research on related systems, such as cyclopropyl ketones and cyclopropylamines, has demonstrated selective C-C bond cleavage under various conditions, but these findings cannot be directly extrapolated to this compound without dedicated experimental or computational studies.
Reactivity of Related Cyclopropylcyclobutane Systems
In contrast to the limited data on this compound, its isomer, cyclobutylidenecyclopropane, has been the subject of more detailed investigation, particularly in the realm of cycloaddition reactions and subsequent thermal rearrangements.
1,3-Dipolar Cycloadditions of Isomeric Cyclobutylidenecyclopropane
The 1,3-dipolar cycloaddition of nitrones to the exocyclic double bond of cyclobutylidenecyclopropane provides a direct route to spiro-annulated heterocyclic systems. A study by de Meijere, et al., demonstrated the synthesis of cyclobutylidenecyclopropane and its subsequent reaction with various nitrones. wikipedia.org The cycloadditions proceeded with complete regioselectivity, yielding the corresponding spiro-isoxazolidine adducts where the spiro-cyclobutane moiety is adjacent to the oxygen atom of the newly formed isoxazolidine (B1194047) ring. wikipedia.org
This regioselectivity can be rationalized by considering the electronic effects of the substituents on the double bond. Computational studies using Density Functional Theory (DFT) have shown that electrostatic interactions play a central role in determining the regioselectivity of 1,3-dipolar cycloadditions with alkylidene cyclopropanes. nih.gov For cyclobutylidenecyclopropane, the cyclobutane (B1203170) ring acts as a stronger electron-donating group compared to the cyclopropane ring, influencing the polarization of the double bond and directing the approaching dipole. nih.govacs.org
The following table summarizes the yields of the 1,3-dipolar cycloaddition reactions between cyclobutylidenecyclopropane and various nitrones:
| Nitrone Reactant | Cycloadduct Product | Yield (%) |
| Phenyl-nitrone | Adduct 15 | 52 |
| Pyridyl-nitrone | Adduct 16 | 84 |
| Spirocyclic nitrone | Adduct 17 | 48 |
Table 1: Yields of 1,3-Dipolar Cycloaddition Reactions of Cyclobutylidenecyclopropane. wikipedia.org
Thermal Rearrangements of Cycloadducts and Ring Opening Processes
The spiro-isoxazolidine cycloadducts derived from cyclobutylidenecyclopropane undergo interesting thermal rearrangements under flash vacuum pyrolysis conditions. wikipedia.org This process involves the opening of the four-membered cyclobutane ring, leading to the formation of spirocyclopropanated azepinones. wikipedia.org
The proposed mechanism for this rearrangement involves a cyclobutylmethyl-to-penten-5-yl radical rearrangement. The initial step is likely the homolytic cleavage of the N-O bond in the isoxazolidine ring, followed by cleavage of a C-C bond in the cyclobutane ring to form a diradical intermediate, which then rearranges and cyclizes to the seven-membered azepinone ring. wikipedia.org
The yields for the thermal rearrangement of the different cycloadducts are presented in the table below:
| Starting Cycloadduct | Rearrangement Product (Azepinone) | Yield (%) |
| Adduct 15 | Azepinone 21 | 32 |
| Adduct 16 | Azepinone 22 | 30 |
| Adduct 17 | Azepinone 23 | 19 |
Table 2: Yields of Thermal Rearrangement of Spiro-isoxazolidine Cycloadducts. wikipedia.org
In the case of the rearrangement of adduct 17, a minor product, an indolizidinone, was also isolated in 13% yield, indicating a competing reaction pathway. wikipedia.org These thermal rearrangements highlight the complex reactivity of these strained, polycyclic systems and their potential for the synthesis of novel molecular architectures.
Computational and Theoretical Investigations
Studies on Intramolecular Energy Flow and Dynamics
Intramolecular vibrational energy redistribution (IVR) is the process by which vibrational energy flows between different modes within a single molecule. wikipedia.org This phenomenon is fundamental to understanding unimolecular chemical reactions, where a molecule acquires sufficient energy to overcome a reaction barrier.
Several theories describe IVR, with the Rice-Ramsperger-Kassel-Marcus (RRKM) theory being a cornerstone. wikipedia.orgscispace.com RRKM theory operates on the assumption that IVR is much faster than the rate of the chemical reaction itself. wikipedia.org This means that once a molecule is energetically activated, the energy rapidly and statistically distributes among all of its vibrational modes before the reaction (e.g., isomerization or dissociation) occurs. wikipedia.orgscispace.com The reaction rate is then determined by the probability of concentrating a sufficient amount of energy into the specific vibrational mode(s) corresponding to the reaction coordinate. scispace.com
The efficiency of IVR depends on the density of vibrational states and the strength of the anharmonic coupling between them. In molecules with high densities of states and strong coupling, energy flows freely, and the molecule effectively acts as its own heat bath, validating the statistical assumptions of RRKM theory. scispace.com However, if energy flow is restricted, certain vibrational modes may remain "hot" while others remain "cold," potentially leading to non-statistical reaction dynamics and mode-specific chemistry. wikipedia.org The study of IVR seeks to understand these dynamics, often investigating how energy flows from an initially excited state, such as a high-energy vibrational overtone, throughout the rest of the molecule. aps.org
Computational models and experimental studies have been applied to understand the energy dynamics within 1-cyclopropylcyclobutene, particularly its isomerization to 2-cyclopropyl-1,3-butadiene. ibm.comosti.gov In these studies, laser excitation is used to populate high C-H stretching vibrational overtones, providing a precise amount of energy to the molecule. ibm.comosti.gov
A key investigation focused on exciting either the fifth cyclobutenyl or the cyclopropyl (B3062369) methylenic C-H stretching overtones. ibm.comosti.gov The unimolecular isomerization rate constant, k(E), was measured for each case. The results showed that the reaction rate depends only on the total energy of the molecule and not on which specific C-H overtone was initially excited. ibm.comosti.gov
| Excitation Target | Observation | Conclusion |
| Fifth cyclobutenyl methylenic C-H stretching overtone | Isomerization rate k(E) is dependent only on total energy. | Energy is randomized over both rings prior to reaction. ibm.comosti.gov |
| Fifth cyclopropyl methylenic C-H stretching overtone | No identifiable dependence of k(E) on which overtone is excited. | No mode-specific enhancement of the reaction rate is observed. ibm.comosti.gov |
Computational Studies on Electronic Properties and Reactivity Descriptors
Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr
From these orbital energies, a variety of global reactivity descriptors can be derived. These descriptors, rooted in Conceptual DFT, provide a quantitative framework for predicting reactivity. nih.gov
Table of Common Reactivity Descriptors:
| Descriptor | Formula | Chemical Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. dergipark.org.tr |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Harder molecules are less reactive. dergipark.org.tr |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. Softer molecules are more reactive. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons; a global electrophilicity index. dergipark.org.tr |
Advanced Spectroscopic Characterization Techniques in Mechanistic Studies
Application of Infrared Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a primary tool for analyzing the vibrational modes of a molecule. In the study of 1-cyclopropylcyclobutene, IR spectroscopy has been particularly instrumental in investigating its photochemical isomerization. ibm.comosti.gov Scientists have utilized laser excitation of high C-H stretching overtones to selectively deposit energy into specific bonds within the molecule, inducing its transformation into 2-cyclopropyl-1,3-butadiene. ibm.comosti.gov
This process, known as vibrational overtone photochemistry, allows for the detailed study of unimolecular reaction dynamics. ibm.comosti.gov Measurements of the isomerization rate constant, k(E), were conducted after exciting the fifth C-H stretching overtones of both the cyclobutenyl and cyclopropyl (B3062369) methylenic groups. osti.gov A key finding from these studies is that the reaction rate depends only on the total energy of the molecule and not on the specific C-H overtone that was initially excited. osti.gov This suggests that even when energy is precisely deposited into the cyclobutenyl ring, it rapidly randomizes across the entire molecule, including the cyclopropyl ring, before the isomerization reaction occurs. osti.gov
The vibrational frequencies targeted in these studies are characteristic of the C-H bonds within the distinct structural motifs of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules. While specific experimental NMR data for this compound is not detailed in the reviewed literature, the principles of NMR allow for a confident prediction of its spectral features for structural elucidation. rsc.orgmdpi.comualberta.ca
The structure of this compound contains several distinct proton (¹H) and carbon (¹³C) environments that would give rise to a unique set of signals in its NMR spectra. These can be predicted based on known chemical shifts for similar structural fragments. nih.govresearchgate.net
¹H NMR: The spectrum would be expected to show signals for the vinylic proton on the double bond, allylic protons on the cyclobutene (B1205218) ring adjacent to the double bond, the methine proton at the junction of the two rings, and the methylene (B1212753) protons of both the cyclobutene and cyclopropane (B1198618) rings. The protons of the cyclopropane ring are known to appear at an unusually high-field (low ppm value), a characteristic feature resulting from ring-current effects. nih.govresearchgate.net
¹³C NMR: The spectrum would feature distinct signals for the two olefinic (C=C) carbons, which would have the highest chemical shifts (downfield). The aliphatic carbons of the cyclobutene and cyclopropane rings, including the quaternary carbon at the ring junction, would appear at lower chemical shifts (upfield).
For a definitive stereochemical assignment, advanced 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) would be required to establish through-space proximities between protons on the different rings.
Mass Spectrometry in Reaction Product Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.orgcreative-proteomics.com In the context of this compound, MS is essential for identifying the products of its chemical reactions, such as the isomerization to 2-cyclopropyl-1,3-butadiene. osti.gov
Both this compound and its isomer 2-cyclopropyl-1,3-butadiene have the same molecular formula (C₇H₁₀) and therefore the same nominal molecular weight of 94 amu. In an electron ionization (EI) mass spectrometer, both compounds would exhibit a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 94. msu.edu However, their structural differences would lead to distinct fragmentation patterns, allowing them to be unequivocally identified. libretexts.orgchromatographyonline.com
The energetically unstable molecular ions break apart into smaller, characteristic fragment ions. libretexts.orgcreative-proteomics.com The relative abundance of these fragments provides a unique "fingerprint" for each isomer. For instance, the fragmentation of cyclic alkanes is often characterized by the loss of small neutral molecules like ethene (28 amu). whitman.edu In contrast, conjugated dienes like 2-cyclopropyl-1,3-butadiene might show different characteristic fragmentation pathways. chromatographyonline.comspectroscopyonline.com By comparing the mass spectrum of an unknown product to reference spectra or by analyzing the fragmentation logic, the exact identity of the isomer can be confirmed. researchgate.net
Photoacoustic Spectroscopy in Photochemical Studies
Photoacoustic spectroscopy (PAS) is a highly sensitive technique used to study the absorption of electromagnetic radiation by a sample. eurasianjournals.comresearchgate.net It is particularly well-suited for investigating the energetics and kinetics of photochemical processes, such as the laser-induced isomerization of this compound. ibm.comosti.govnih.gov
The fundamental principle of PAS involves irradiating a sample with modulated light. eurasianjournals.com When the sample absorbs this light, it becomes electronically or vibrationally excited. This excess energy is often released non-radiatively as heat, causing the sample and the surrounding gas to expand and contract periodically. researchgate.net This periodic pressure change generates an acoustic wave that can be detected by a sensitive microphone. eurasianjournals.com The intensity of the photoacoustic signal is directly proportional to the amount of light absorbed and converted into heat. researchgate.net
In the photochemical study of this compound, laser light is used to excite specific vibrational overtones, providing the energy needed for the molecule to overcome the activation barrier for isomerization. osti.gov Not all the absorbed energy leads to a chemical reaction; some is inevitably released as heat. nih.gov PAS can directly measure this heat release. rsc.org By analyzing the amplitude and the phase lag of the photoacoustic signal relative to the light modulation, researchers can extract valuable information about the kinetics of the isomerization and the energy transfer processes that compete with the reaction. nih.govrsc.org This makes PAS a powerful tool for building a complete energetic and kinetic picture of such unimolecular reactions. researchgate.net
Synthesis and Reactivity of Advanced 1 Cyclopropylcyclobutene Derivatives
Design and Synthesis of Functionalized Analogs
The synthesis of functionalized 1-cyclopropylcyclobutene analogs involves a variety of chemical strategies aimed at introducing specific functional groups onto the cyclobutene (B1205218) or cyclopropane (B1198618) rings. These modifications are critical for modulating the electronic properties, reactivity, and biological activity of the parent compound.
One common approach involves the [2+2] cycloaddition reaction as a key step to form the cyclobutane (B1203170) ring, which can then be further modified. For instance, enantioselective organocatalytic vinylogous formal [2+2] cycloadditions have been successfully employed to produce optically active 1-acyloxycyclobutanecarbaldehydes. mdpi.com These chiral intermediates serve as versatile building blocks for the synthesis of more complex molecules. mdpi.com
Another strategy focuses on the functionalization of pre-existing cyclobutane frameworks. For example, cyclobutyl ketones can undergo a sequential C–H/C–C functionalization to introduce aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govresearchgate.net This method provides a powerful tool for creating a diverse library of 1,3-disubstituted cyclobutane derivatives. nih.gov The synthetic versatility of these products is demonstrated by the subsequent conversion of the ketone moiety into a wide range of other functional groups, such as amides and esters. nih.govresearchgate.net
Furthermore, the synthesis of silylated cyclobutene derivatives has been achieved through a copper-catalyzed conjugate silylation of cyclobutenone precursors. nih.gov The resulting β-silylated cyclobutanones can be converted into silylated enol phosphates, which are amenable to further cross-coupling reactions to generate a variety of silylated cyclobutene derivatives. nih.gov
The table below summarizes various synthetic methods for functionalized cyclobutane and cyclobutene derivatives, which are precursors or analogs to functionalized this compound.
| Starting Material | Reaction Type | Functionalized Product | Key Features |
| Enals and Alkenes | Organocatalytic [2+2] cycloaddition | Optically active 1-acyloxycyclobutanecarbaldehydes | High enantioselectivity mdpi.com |
| Cyclobutyl aryl ketones | Sequential C–H/C–C functionalization | cis-γ-(hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones | Exclusive cis-selectivity nih.govresearchgate.net |
| Cyclobutenone derivatives | Copper-catalyzed conjugate silylation | β-silylated cyclobutanones and silylated cyclobutene derivatives | Formation of silylated analogs nih.gov |
| Aminocyclobutane | Pd-catalyzed C-H arylation with a transient directing group | cis-3-arylcyclobutan-1-amine | Single-step synthesis calstate.edu |
Exploration of Novel Ring Systems Incorporating the Cyclopropylcyclobutene Scaffold
The rigid and strained nature of the this compound scaffold makes it an attractive building block for the construction of novel and complex ring systems. researchgate.net The incorporation of this scaffold into larger molecular frameworks can lead to compounds with unique three-dimensional shapes and electronic properties, which are highly desirable in drug discovery and materials science. researchgate.net
One approach to creating novel ring systems involves the use of cyclobutane-containing molecules as key starting materials in total synthesis. mdpi.com For example, cyclobutanones have been employed as versatile intermediates in the synthesis of various natural products and bioactive molecules. mdpi.com The functionalization of the cyclobutanone (B123998) moiety allows for the construction of fused and spirocyclic ring systems. mdpi.com
A notable strategy involves the photoinduced ring expansion of α-diazocyclopropanes to access optically active cyclobutenes. utdallas.edu This method, coupled with biocatalytic enantioselective cyclopropanation, provides an efficient route to chiral cyclobutene derivatives that can serve as precursors to more complex ring systems. utdallas.edu
Furthermore, the development of a sequential C–H/C–C functionalization strategy enables the synthesis of bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones. nih.gov These intermediates can then undergo palladium-catalyzed C–C cleavage and functionalization to produce a variety of cis-γ-functionalized cyclobutyl ketones, which can be further elaborated into more complex polycyclic systems. nih.gov
The following table highlights some of the novel ring systems that have been synthesized incorporating a cyclobutane or cyclobutene scaffold.
| Precursor Scaffold | Synthetic Strategy | Resulting Novel Ring System | Significance |
| α-Diazocyclopropanes | Photoinduced ring expansion | Optically active cyclobutenes | Access to chiral building blocks for complex synthesis utdallas.edu |
| Cyclobutyl ketones | Norrish-Yang reaction followed by Pd-catalyzed C-C cleavage/functionalization | Bicyclo[1.1.1]pentan-2-ol intermediates | Versatile precursors for diverse functionalized cyclobutanes nih.gov |
| Cyclobutanones | [2+2] cycloaddition and subsequent functionalization | Fused tricyclic units and bispyrrolidine natural products | Controlled synthesis of complex natural product scaffolds mdpi.com |
Strategies for Stereocontrol in Derivative Synthesis
Achieving stereocontrol in the synthesis of this compound derivatives is a significant challenge due to the potential for multiple stereocenters and the fluxional nature of the cyclobutane ring. calstate.edu The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their application in areas such as medicinal chemistry.
One effective strategy for stereocontrol is the use of chiral auxiliaries. For instance, the introduction of a dioxolane chiral auxiliary onto a starting material can control the stereochemistry of a subsequent [2+2] cycloaddition reaction, leading to the formation of a chiral fused cyclobutanone with high diastereoselectivity. mdpi.com
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. mdpi.com Chiral catalysts can facilitate formal [2+2] cycloaddition reactions to yield optically active cyclobutane products. mdpi.com
Furthermore, a biocatalytic approach using engineered myoglobin (B1173299) has been developed for the stereoselective synthesis of pyruvate-containing cyclopropanes. utdallas.edu These chiral cyclopropanes can then be converted to optically active cyclobutenes through a photoinduced ring expansion, preserving the enantiomeric excess. utdallas.edu
A sequential C–H/C–C functionalization strategy has also been shown to proceed with exclusive cis-selectivity, providing a reliable method for the synthesis of cis-1,3-disubstituted cyclobutanes. nih.gov This diastereocontrol is achieved through a ligand-enabled, palladium-catalyzed process. nih.gov
The table below outlines various strategies for achieving stereocontrol in the synthesis of cyclobutane and cyclobutene derivatives.
| Synthetic Approach | Method of Stereocontrol | Outcome | Example |
| [2+2] Cycloaddition | Chiral auxiliary (dioxolane) | High diastereoselectivity in the formation of a fused cyclobutanone | Synthesis of the tricyclic unit of (-)-Esermthole mdpi.com |
| Formal [2+2] Cycloaddition | Enantioselective organocatalysis | Optically active 1-acyloxycyclobutanecarbaldehydes | Synthesis of intermediates for (-)-taiwaniaquinol B mdpi.com |
| Cyclopropanation and Ring Expansion | Biocatalysis (engineered myoglobin) followed by photoinduction | Optically active cyclobutenes | Enantioenriched cyclopropanes converted to cyclobutenes with high ee utdallas.edu |
| C–H/C–C Functionalization | Ligand-enabled palladium catalysis | Exclusive cis-selectivity in the formation of 1,3-disubstituted cyclobutanes | Synthesis of cis-γ-functionalized cyclobutyl ketones nih.gov |
Investigation of Subsequent Chemical Transformations of Derivatives
The functionalized derivatives of this compound can undergo a variety of subsequent chemical transformations, further expanding their synthetic utility and allowing for the creation of a wider range of complex molecules.
For example, the ketoester residue of a synthesized α-cyclopropylpyruvate can be reduced with high yield to a diol without degrading the cyclopropane ring. utdallas.edu This diol can then be converted into an α-cyclopropyl epoxide through selective activation of the primary hydroxyl group and subsequent epoxide ring formation. utdallas.edu Alternatively, the α-keto group can be selectively reduced to an α-hydroxyester, which can then be converted to the corresponding amino-ester through a Mitsunobu and Staudinger reaction sequence. utdallas.edu
Cyclobutyl aryl ketones that have been functionalized at the γ-position can also be readily transformed. nih.gov The ketone motif can participate in standard carbonyl chemistry, such as reduction to an alkane or a Knoevenagel condensation with malononitrile (B47326) to form an alkene derivative. nih.gov
The silylated cyclobutene derivatives obtained from copper-catalyzed reactions can be further engaged in Kumada cross-coupling reactions. nih.gov This allows for the introduction of additional substituents onto the cyclobutene ring, highlighting the versatility of these silylated intermediates.
These transformations demonstrate the potential of functionalized this compound derivatives to serve as versatile platforms for the synthesis of diverse and complex molecular architectures.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Controlled Transformations
The reactivity of the strained rings in 1-cyclopropylcyclobutene can be selectively unleashed and guided by sophisticated catalytic systems. The development of new catalysts is paramount to control which bonds are activated and what new structures are formed.
Future research will likely focus on several classes of catalysts:
Transition Metal Catalysts: Metals like palladium, rhodium, nickel, and gold are known to interact with strained rings. Palladium-catalyzed cross-coupling reactions, for instance, could be adapted to selectively couple the cyclopropyl (B3062369) group, leaving the cyclobutene (B1205218) ring intact. nih.govorganic-chemistry.orgnih.gov Conversely, catalysts could be designed for ring-opening metathesis of the cyclobutene moiety. acs.orgnih.gov A significant challenge and area of research will be achieving high selectivity for one ring over the other. Recent work on cobalt-catalyzed cross-coupling of cyclopropyl Grignard reagents demonstrates a pathway for introducing strained rings onto various molecules, a strategy that could be inverted for functionalizing the cyclopropyl unit of this compound. organic-chemistry.org
Organocatalysts: Chiral organocatalysts, such as N,N'-dioxide/metal complexes, have been successful in asymmetric ring-opening and cycloaddition reactions of related strained systems like cyclobutenones. acs.org Applying these to this compound could allow for the enantioselective synthesis of complex chiral molecules. Hydrazine-based catalysts have also shown promise in the ring-opening carbonyl-olefin metathesis of cyclobutenes, a reaction that could potentially be adapted for this compound to produce γ,δ-unsaturated aldehydes. acs.orgnih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful method for initiating radical reactions. rsc.orgrsc.org This approach could be used to trigger strain-release transformations in this compound, leading to novel radical-based bond formations and functionalizations. rsc.orgnih.gov
The table below outlines potential catalytic systems and their hypothetical, yet plausible, transformations on the this compound scaffold.
| Catalyst System | Target Ring | Potential Transformation | Product Class |
| Palladium(0) with Buchwald-type ligand | Cyclopropyl | Cross-Coupling with Aryl Halide | Aryl-substituted cyclobutene |
| Grubbs-type Ruthenium Catalyst | Cyclobutene | Ring-Opening Metathesis Polymerization | Functionalized polymer with cyclopropyl side chains |
| Chiral N,N'-Dioxide/Scandium(III) Complex | Cyclobutene | Asymmetric [4+2] Cycloaddition | Chiral polycyclic systems |
| Iridium-based Photoredox Catalyst | Either | Radical-mediated Ring Opening | Functionalized dienes or cyclobutanes |
| Gold(I) Chloride | Both | Skeletal Rearrangement/Isomerization | Novel bicyclic or spirocyclic hydrocarbons |
This table presents hypothetical transformations based on established reactivity of similar strained systems.
Advanced Spectroscopic Probes for Real-time Reaction Dynamics
Understanding the intricate mechanisms of reactions involving this compound is crucial for controlling their outcomes. Due to the high reactivity and the likelihood of transient intermediates, advanced spectroscopic techniques capable of real-time monitoring are indispensable. numberanalytics.com
Future research will heavily rely on:
In-Situ and Operando Spectroscopy: Techniques like in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the chemical species present in the reaction vessel under actual reaction conditions. numberanalytics.comresearchgate.nettue.nl This provides direct evidence for the formation and consumption of intermediates, helping to elucidate complex reaction pathways. researchgate.nettue.nl For example, in-situ IR could track the vibrational modes of the cyclobutene double bond as it reacts, while in-situ NMR could identify fleeting carbocationic intermediates formed during an acid-catalyzed rearrangement. wikipedia.org
Time-Resolved Spectroscopy: For extremely fast processes, such as photochemical reactions or the decay of highly unstable intermediates, time-resolved techniques are essential. numberanalytics.com Pump-probe spectroscopy, for instance, can capture snapshots of molecular structures on femtosecond to nanosecond timescales. numberanalytics.com This would be invaluable for studying the excited-state dynamics of this compound upon light absorption or for observing the structure of a short-lived diradical intermediate.
X-ray Absorption Spectroscopy (XAS): When transition metal catalysts are employed, synchrotron-based XAS can provide detailed information about the electronic structure and local coordination environment of the metal center throughout the catalytic cycle. wpmucdn.com This technique is instrumental in understanding how the catalyst activates the substrate and facilitates the transformation, revealing the structure of catalytic intermediates. wpmucdn.com
By combining these advanced spectroscopic methods with computational modeling, a complete picture of the reaction energy surface and the dynamics of transformations involving this compound can be constructed. wpmucdn.comnumberanalytics.com
Integration of Machine Learning and AI in Reaction Prediction and Mechanism Elucidation
Emerging research avenues include:
Reaction Outcome Prediction: AI models, particularly those based on neural machine translation architectures, can be trained on vast datasets of known chemical reactions. aiche.org By treating reactants and products as elements of a chemical "language," these models can predict the likely outcome of a reaction for a new substrate like this compound under specified conditions. appliedclinicaltrialsonline.com This can save significant experimental time and resources by prioritizing promising reaction conditions. mit.edu
Yield and Selectivity Optimization: Beyond just predicting the product, ML models can forecast reaction yields and stereoselectivity. mit.eduaganitha.ai By building models that correlate molecular features (descriptors) and reaction conditions with experimental outcomes, researchers can computationally screen for the optimal catalyst, solvent, and temperature to maximize the yield of a desired product. aganitha.ai
Mechanism Elucidation: AI can assist in deciphering complex reaction mechanisms. By analyzing kinetic data obtained from spectroscopic studies or by simulating reaction dynamics, ML algorithms can identify patterns and propose plausible mechanistic steps that might be non-intuitive to a human chemist. chemistryworld.com
Predicting Reactivity from Structure: A significant area of development is the use of ML to predict fundamental chemical properties, such as ring strain energy (RSE), directly from a molecule's 2D or 3D structure. chemrxiv.orgchemrxiv.orgcmu.edu Graph neural networks (GNNs) can be trained on large databases of calculated RSE values to provide near-instantaneous predictions, which can then be used as a descriptor to forecast the reactivity of strained molecules in strain-release reactions. chemrxiv.orgchemrxiv.org
The table below conceptualizes how an ML model could be used to predict the outcomes of transformations involving this compound.
| Input Features (Descriptors) | Machine Learning Model | Predicted Output |
| SMILES string of this compound | Graph Neural Network (GNN) | Major product structure |
| Reactant structures, catalyst type, solvent, temperature | Random Forest / XGBoost | Reaction yield (%) |
| In-situ spectroscopic data (e.g., concentration vs. time) | Recurrent Neural Network (RNN) | Most likely reaction mechanism |
| Molecular graph of this compound | AIMNet2 / GNN | Ring Strain Energy (kcal/mol) |
This table illustrates the conceptual application of various machine learning models to predict different aspects of this compound's reactivity.
Exploration of this compound as a Platform for Strain-Release Chemistry
The significant ring strain inherent in both the cyclopropane (B1198618) (~27.5 kcal/mol) and cyclobutene (~26.5 kcal/mol) rings is a defining feature of this compound. masterorganicchemistry.commasterorganicchemistry.com This stored potential energy, or strain energy, can be a powerful driving force for chemical reactions, a concept known as strain-release chemistry. nih.govacs.orgudel.edu Future research will undoubtedly focus on exploiting this property to develop novel synthetic methodologies.
Key areas of exploration include:
Strain-Release Cycloadditions: The molecule can act as a partner in various cycloaddition reactions. wikipedia.orgnih.govresearchgate.netlibretexts.org For example, the cyclobutene moiety could undergo a [2+2] cycloaddition with an alkene or alkyne, driven by the release of its own ring strain. nih.gov Alternatively, ring-opening of one of the rings could generate a reactive diene or dipolar species in situ, which could then be trapped in a subsequent cycloaddition.
Ring-Opening Reactions: The selective opening of either the cyclopropane or cyclobutene ring can lead to a diverse array of linear or larger cyclic structures. acs.orgrsc.org The high strain energy facilitates C-C bond cleavage under relatively mild conditions, such as through photoredox catalysis or transition metal insertion. rsc.org This strategy provides a powerful tool for skeletal editing and accessing complex molecular architectures. pharmaguideline.com
Development of Bioisosteres: The construction of rigid, three-dimensional aliphatic skeletons is of high interest in drug discovery. Strain-release reactions of bicyclo[1.1.0]butanes, which are even more strained, have been used to create attractive bioisosteric products. rsc.org Similarly, transformations of this compound could provide access to unique three-dimensional scaffolds for medicinal chemistry applications.
The table below compares the strain energies of this compound's constituent rings with other common cyclic structures, highlighting its high-energy nature.
| Cyclic Compound | Approximate Strain Energy (kcal/mol) | Reference(s) |
| Cyclopropane | 27.5 | masterorganicchemistry.commasterorganicchemistry.com |
| Cyclobutane (B1203170) | 26.3 | masterorganicchemistry.com |
| Cyclopentane | 6.2 | |
| Cyclohexane | 0 | libretexts.org |
| Cyclobutene | ~26.5 | |
| Ethene | 22.4 | libretexts.org |
Data compiled from various sources. The strain energy of cyclobutene is estimated to be similar to cyclobutane. The total strain of this compound would be a complex sum of these contributions plus interaction strain.
By strategically harnessing the release of this substantial ring strain, chemists can drive reactions toward the formation of thermodynamically more stable products, enabling transformations that would otherwise be difficult to achieve. nih.gov
Q & A
Q. What are the effective synthetic routes for 1-Cyclopropylcyclobutene, and how can their efficiency be experimentally validated?
- Methodological Answer: Synthesis of this compound typically involves cycloaddition or ring-strain-driven reactions. A robust experimental design should include:
- Precursor Selection: Use cyclopropane derivatives (e.g., cyclopropyl halides) and cyclobutene precursors with appropriate leaving groups.
- Catalysis Optimization: Test transition-metal catalysts (e.g., palladium or nickel) under varying temperatures and solvents.
- Characterization: Validate product purity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline).
- Yield Comparison: Use kinetic studies to compare reaction pathways (e.g., [4+2] vs. [2+2] cycloadditions).
Reproducibility requires detailed experimental protocols, including inert atmosphere conditions and stoichiometric ratios .
Q. How can the thermal stability of this compound be systematically assessed under varying conditions?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Measure decomposition temperatures and enthalpy changes.
- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating rates (e.g., 5–10°C/min).
- Kinetic Stability Studies: Use Arrhenius plots to derive activation energies for ring-opening reactions.
- Solvent Effects: Test stability in polar vs. nonpolar solvents to assess solvolysis risks.
Document all conditions (e.g., pressure, humidity) to ensure reproducibility .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s electronic and structural properties?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR to identify cyclopropane and cyclobutene proton environments; ¹³C NMR for carbon hybridization analysis.
- Infrared (IR) Spectroscopy: Detect strain-sensitive vibrations (e.g., C-C stretches in cyclopropane at ~1000 cm⁻¹).
- UV-Vis Spectroscopy: Analyze π→π* transitions to infer conjugation in the strained system.
- Computational Validation: Compare experimental spectra with density functional theory (DFT)-predicted values.
Cross-reference data with PubChem or CAS entries for consistency .
Q. How can researchers design experiments to evaluate the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer:
- Dienophile Screening: Test electron-deficient dienophiles (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions.
- Kinetic Monitoring: Use in-situ IR or HPLC to track reaction progress and intermediate formation.
- Steric Effects: Compare reactivity with unsubstituted cyclobutene derivatives to quantify cyclopropane’s steric impact.
- Product Analysis: Isolate adducts and characterize regioselectivity via NOESY or COSY NMR .
Advanced Research Questions
Q. What computational methods are optimal for modeling the ring-strain energetics and reaction pathways of this compound?
- Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G* or M06-2X to model ground-state geometries and transition states.
- Conformational Analysis: Compare strain energies of cyclopropane vs. cyclobutene moieties using molecular mechanics (MMFF94).
- Reaction Dynamics: Apply ab initio molecular dynamics (AIMD) to simulate ring-opening under thermal stress.
Validate models against experimental kinetic data and spectroscopic results .
Q. How can contradictory data on the catalytic hydrogenation of this compound be resolved?
- Methodological Answer:
- Variable Control: Replicate studies while standardizing catalyst loading (e.g., Pd/C vs. Adams’ catalyst), H₂ pressure, and solvent polarity.
- Isotopic Labeling: Use deuterium gas to trace hydrogenation sites and intermediates.
- Side-Reaction Profiling: Employ GC-MS to identify byproducts (e.g., cyclopropane ring-opening).
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables .
Q. What mechanistic insights can be gained from studying the photochemical behavior of this compound?
- Methodological Answer:
- Ultraviolet Irradiation: Expose the compound to UV light (254–365 nm) and monitor [2+2] photodimerization or electrocyclic ring-opening.
- Transient Absorption Spectroscopy: Detect short-lived intermediates (e.g., biradicals) with femtosecond resolution.
- Theoretical Modeling: Map excited-state potential energy surfaces (PES) using TD-DFT.
Correlate quantum yields with computational predictions to refine mechanistic models .
Q. How does the introduction of substituents on the cyclopropane ring alter the electronic properties of this compound?
- Methodological Answer:
- Synthetic Modifications: Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups via cross-coupling reactions.
- Electrochemical Analysis: Perform cyclic voltammetry to measure oxidation/reduction potentials.
- Hammett Studies: Quantify substituent effects on reaction rates (e.g., in nucleophilic additions).
Pair experimental data with NBO (Natural Bond Orbital) analysis to dissect electronic contributions .
Q. What strategies can mitigate experimental artifacts when studying this compound’s acid-catalyzed rearrangements?
- Methodological Answer:
- Acid Selection: Compare Brønsted (H₂SO₄) vs. Lewis acids (BF₃·Et₂O) to minimize side reactions.
- Inert Conditions: Use Schlenk lines to exclude moisture and oxygen.
- Quenching Protocols: Rapidly neutralize reaction mixtures to prevent over-decomposition.
- Control Experiments: Run parallel reactions without acid to identify non-catalyzed pathways.
Document all steps rigorously to ensure data integrity .
Q. How can researchers design a multidisciplinary study to explore the bioactivity potential of this compound derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents and test against biological targets (e.g., enzymes, cell lines).
- Molecular Docking: Use AutoDock Vina to predict binding modes in protein active sites.
- Toxicity Screening: Employ in vitro assays (e.g., MTT for cytotoxicity) and in silico ADMET prediction tools.
- Data Integration: Apply cheminformatics platforms (e.g., KNIME) to correlate structural features with bioactivity.
Ensure ethical compliance and reproducibility through peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
